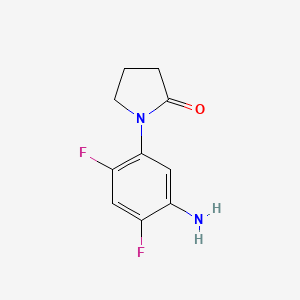
1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with an amino group and two fluorine atoms on the phenyl ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . Another method includes the (3 + 2)-cycloaddition of 2-aryl- or 2-alkenylcyclopropane-1,1-diesters with appropriate isocyanates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in achieving selective synthesis of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Cu(OAc)2 and Oxone, and reducing agents such as hydrogen gas or metal hydrides . The reaction conditions often involve specific temperatures and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .
Aplicaciones Científicas De Investigación
1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects . The presence of fluorine atoms enhances its ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A structurally related compound with similar biological activities.
Fluoroquinolones: Compounds with a fluorine atom in their structure, known for their antibacterial properties.
Indole Derivatives: Compounds with a similar heterocyclic structure, exhibiting various biological activities.
Uniqueness
1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10F2N2O |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
1-(5-amino-2,4-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10F2N2O/c11-6-4-7(12)9(5-8(6)13)14-3-1-2-10(14)15/h4-5H,1-3,13H2 |
Clave InChI |
BMGFNQGUIXJZFT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=C(C=C(C(=C2)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


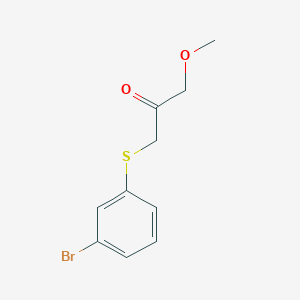
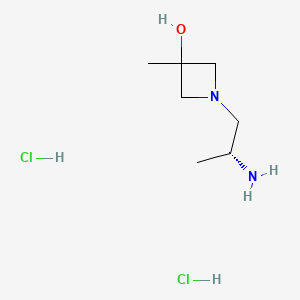
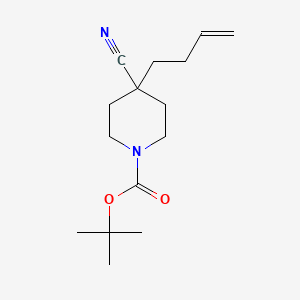
![3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B13491339.png)

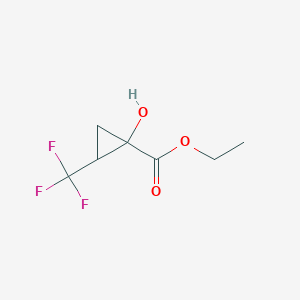
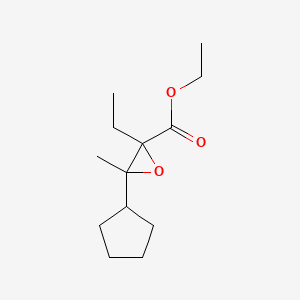
imino-lambda6-sulfanone](/img/structure/B13491372.png)

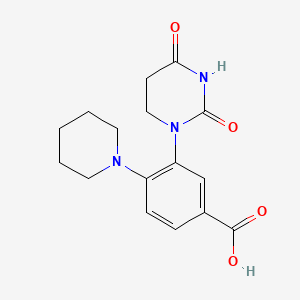

![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)


